Uridine 5'-Tetraphosphate Pentasodium Salt

Description

Historical Context of Nucleotide Polyphosphate Research

The study of nucleotide polyphosphates is rooted in the broader history of inorganic polyphosphate (polyP) research. Inorganic polyphosphate, a polymer of tens to hundreds of phosphate (B84403) residues linked by energy-rich phosphoanhydride bonds, was first observed over a century ago in cells as "volutin granules". pnas.org For a long time, its functions were largely unknown, and it was sometimes considered a "molecular fossil" from prebiotic times. pnas.org It was proposed that in prebiotic evolution, polyP could have served as an energy source and a polyanionic scaffold to help assemble key macromolecules. pnas.org

A significant resurgence of interest in polyP occurred with the work of Arthur Kornberg and his colleagues, who identified and purified the enzymes responsible for synthesizing and degrading these polymers, such as polyphosphate kinases (PPKs). nih.govportlandpress.com This enzymatic machinery, found to be conserved in nearly every cell type in nature, from bacteria to mammals, pointed toward significant biological roles. pnas.orgportlandpress.com Subsequent research has revealed that polyP is involved in a multitude of cellular functions, including energy and phosphate storage, metal ion chelation, gene regulation, and responses to stress and survival challenges. nih.gov This foundational work on inorganic polyphosphates set the stage for investigating more complex structures where these phosphate chains are attached to nucleosides, such as uridine (B1682114), leading to the study of compounds like Uridine 5'-Tetraphosphate.

Academic Significance of Uridine-Derived Polyphosphates

Uridine-derived nucleotides are of fundamental importance in biochemistry. Uridine 5'-triphosphate (UTP) is a well-established building block for RNA synthesis and acts as an energy source and an activator of substrates in various metabolic reactions, much like Adenosine (B11128) triphosphate (ATP). wikipedia.orgontosight.ai For instance, UTP is crucial for the synthesis of glycogen (B147801) and the metabolism of galactose. wikipedia.org Beyond these intracellular roles, UTP and other uridine nucleotides released into the extracellular space function as signaling molecules by binding to and activating cell surface P2Y receptors. wikipedia.orgnih.gov

The academic significance extends to uridine derivatives with more than three phosphate groups. Research has demonstrated that enzymes such as UTP:glucose-1-phosphate uridylyltransferase from Saccharomyces cerevisiae are capable of synthesizing Uridine 5'-tetraphosphate (p4U) and Uridine 5'-pentaphosphate (p5U). nih.gov The existence of enzymatic pathways for their synthesis suggests they may have specific biological roles yet to be fully elucidated. nih.gov Studies on related dinucleotides, such as Uridine Adenosine Tetraphosphate (B8577671) (Up4A), have shown their involvement in regulating cardiovascular function, including the proliferation of vascular smooth muscle cells, further underscoring the importance of polyphosphorylated uridine compounds in extracellular signaling. nih.govnih.gov The investigation of these molecules helps to unravel the complex signaling networks that regulate cellular proliferation, differentiation, and immune responses. ontosight.ainih.gov

Overview of Research Trajectories for Uridine 5'-Tetraphosphate Pentasodium Salt

Research concerning this compound has followed several key trajectories, primarily focusing on its chemical synthesis, biochemical formation, and biological activity as a signaling molecule.

Synthesis and Characterization: A primary area of research involves the chemical synthesis and purification of Uridine 5'-Tetraphosphate and its salt forms. clearsynth.comaxios-research.com This is crucial for obtaining the pure compound needed for biological assays and for use as an analytical standard. axios-research.com The characterization data, including its precise molecular formula and weight, are essential for its identification and use in research applications. lgcstandards.comaxios-research.com

Enzymatic Pathways: A significant research trajectory focuses on understanding the potential for endogenous production of uridine tetraphosphate. Studies have identified enzymes, like UTP:glucose-1-phosphate uridylyltransferase, that can synthesize p4U from other cellular precursors. nih.gov This line of inquiry is vital for determining whether Uridine 5'-Tetraphosphate is a naturally occurring signaling molecule or primarily a synthetic analog used for research.

Biological Activity and Receptor Interaction: Much of the research centers on the compound's role as an extracellular signaling molecule. Like UTP, longer-chain uridine polyphosphates are investigated for their ability to activate P2Y receptors, which are involved in numerous physiological processes. wikipedia.orgnih.gov Research explores its effects on intracellular signaling cascades, such as calcium mobilization and protein kinase activation, which can influence cellular functions like proliferation and chemotaxis. nih.govnih.gov Uridine 5'-Tetraphosphate serves as a specific pharmacological tool to probe the structure-activity relationships of these receptors and to understand how different phosphorylation levels of a nucleotide affect receptor binding and activation.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1402828-42-5 | lgcstandards.com |

| Molecular Formula | C₉H₁₆N₂O₁₈P₄.5Na | lgcstandards.com |

| Molecular Weight | 673.845 g/mol | lgcstandards.com |

| Synonyms | Uridine 5'-(Pentahydrogen Tetraphosphate) | pharmaffiliates.com |

Table 2: Selected Research Findings on Uridine Polyphosphates

| Compound(s) | Research Finding | Significance | Source |

|---|---|---|---|

| Uridine 5'-tetraphosphate (p4U), Uridine 5'-pentaphosphate (p5U) | Can be synthesized by UTP:glucose-1-phosphate uridylyltransferase from S. cerevisiae. | Demonstrates a potential enzymatic pathway for the formation of uridine polyphosphates in vivo. | nih.gov |

| Uridine triphosphate (UTP) | Binds to and activates P2Y receptors, mediating cellular responses. | Establishes the role of uridine nucleotides as extracellular signaling molecules. | wikipedia.org |

| Uridine diphosphate (B83284) (UDP), Uridine triphosphate (UTP) | Stimulated calcium transients, actin polymerization, and chemotaxis in immature human dendritic cells. | Highlights the role of uridine nucleotides in modulating immune cell function. | nih.gov |

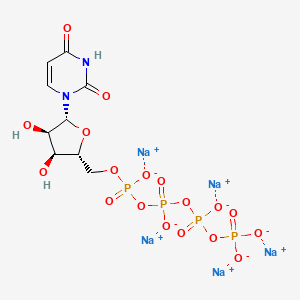

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11N2Na5O18P4 |

|---|---|

Molecular Weight |

674.03 g/mol |

IUPAC Name |

pentasodium;[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N2O18P4.5Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18);;;;;/q;5*+1/p-5/t4-,6-,7-,8-;;;;;/m1...../s1 |

InChI Key |

DFEDXQDQCVXNOE-GTIFRNKBSA-I |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in Research

Chemical Synthesis Approaches for Uridine (B1682114) 5'-Tetraphosphate Pentasodium Salt

The chemical synthesis of Uridine 5'-Tetraphosphate and its salts involves the formation of a polyphosphate chain attached to the 5' position of the uridine nucleoside. Researchers have developed several strategies to achieve this, primarily relying on the activation of phosphate (B84403) groups to facilitate coupling reactions.

Phosphoropiperidate derivatives of nucleosides serve as key intermediates in the synthesis of nucleotide polyphosphates. This strategy involves the reaction of a nucleoside 5'-phosphoropiperidate with a phosphate donor. In a relevant synthetic approach, Uridine 5'-phosphoropiperidate can be coupled with other phosphate-containing molecules in the presence of an activating agent. mdpi.com For instance, the coupling of nucleoside 5'-phosphoropiperidates with tri-n-butylammonium salts of nucleotides can be promoted by agents like 4,5-dicyanoimidazole (B129182) (DCI). mdpi.comnih.gov This reaction leads to the formation of di-, tri-, and tetraphosphate (B8577671) linkages. nih.gov The reactivity and yield of these coupling reactions are influenced by the length of the polyphosphate chain being synthesized. nih.gov

The use of N,N'-carbonyldiimidazole (CDI) is a well-established method for activating phosphate groups to form pyrophosphate bonds. nih.gov This approach involves the activation of a nucleoside 5'-monophosphate, such as Uridine Monophosphate (UMP), with CDI in a solvent like dimethylformamide (DMF). nih.gov This reaction forms a highly reactive phosphorimidazolide intermediate. nih.govnih.gov This intermediate can then react with an inorganic pyrophosphate to yield the desired nucleoside tetraphosphate. nih.gov Symmetrical dinucleoside tetraphosphates can also be synthesized by the dimerization of a nucleoside diphosphate (B83284) in the presence of CDI. nih.gov This method is versatile and has been broadly applied to the synthesis of various dinucleoside pyrophosphates. nih.gov

Table 1: Comparison of Synthetic Methodologies for Uridine Polyphosphates

| Methodology | Activating Agent | Key Intermediate | Typical Reactants |

|---|---|---|---|

| Phosphoropiperidate Coupling | 4,5-dicyanoimidazole (DCI) | Nucleoside 5'-phosphoropiperidate | Uridine 5'-phosphoropiperidate, Nucleotide salts mdpi.comnih.gov |

| Carbonyl Diimidazole Activation | N,N'-Carbonyldiimidazole (CDI) | Nucleoside 5'-phosphorimidazolide | Uridine Monophosphate (UMP), Pyrophosphate nih.govnih.gov |

Transitioning the synthesis of uridine tetraphosphates from a laboratory to an industrial scale presents challenges, including long reaction times and variable yields. epo.orggoogle.com Early methods could take over five days to produce small quantities. epo.org Optimized protocols have been developed to address these issues. For example, a large-scale synthesis of P¹,P⁴-di(uridine 5')-tetraphosphate, tetrasodium (B8768297) salt was achieved on a 150g scale with a significantly reduced reaction time of 5 hours. epo.org Such protocols often involve the use of specific salts, like tributylamine (B1682462) salts of Uridine 5'-monophosphate, in solvents such as dry DMF to facilitate the reaction. epo.org The goal of these optimized methods is to provide stable reaction conditions and simplified product work-up, making the process more suitable for industrial application by ensuring stable quality and yield. google.com

Advanced Purification Techniques for Research Applications

Following synthesis, the crude product contains the target compound along with unreacted starting materials, byproducts, and salts. Advanced purification techniques are essential to isolate Uridine 5'-Tetraphosphate Pentasodium Salt with high purity.

Ion exchange chromatography is a primary technique for the purification of highly charged molecules like nucleotide polyphosphates. epo.org This method separates molecules based on their net charge. Since Uridine 5'-Tetraphosphate is strongly anionic due to its four phosphate groups, it binds tightly to anion exchange resins. A common resin used for this purpose is DEAE-cellulose. epo.org The purification process typically involves applying the crude reaction mixture to a column packed with the anion exchange resin. Uncharged or less negatively charged impurities are washed away, and the bound nucleotides are then eluted by applying a salt gradient of increasing concentration. epo.org This technique is effective for separating the desired tetraphosphate from precursors like UMP, UDP, and UTP. google.com

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for assessing the purity of the final product. Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis of nucleotides. researchgate.net This method separates compounds based on their hydrophobicity. For purity assessment, a sample of the purified this compound is injected into the HPLC system. The compound is separated from any residual impurities on a C18 column, and its presence is detected, typically using a UV detector, as nucleotides absorb ultraviolet light. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram. researchgate.net The development of specific HPLC methods allows for the precise quantification of nucleotides and ensures that the final product meets the high-purity standards (>99.5%) required for research. nih.govnih.gov

Table 2: Typical HPLC Parameters for Nucleotide Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |

| Stationary Phase | C18 column researchgate.net |

| Mobile Phase | An aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) |

| Detection | UV Spectrophotometry (typically around 254-260 nm) nih.gov |

| Purpose | Purity assessment and quantification of the final product researchgate.net |

Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of this compound relies on a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of the functional groups present. In research settings, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the comprehensive characterization and verification of this complex nucleotide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound. It provides precise information about the carbon-hydrogen framework of the ribose sugar and the uracil (B121893) base, as well as the structure of the polyphosphate chain. Typically, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments are employed to confirm the compound's identity and purity.

¹H NMR spectra are used to identify the protons of the ribose and uracil moieties. The anomeric proton (H1') of the ribose ring typically appears as a distinct doublet, with its chemical shift and coupling constant providing information about the β-configuration of the glycosidic bond. Other signals correspond to the remaining ribose protons (H2', H3', H4', H5') and the protons of the uracil base (H5 and H6).

¹³C NMR provides information on the carbon skeleton of the molecule, with distinct signals for each carbon atom in the ribose sugar and the uracil base.

³¹P NMR is particularly crucial for characterizing the tetraphosphate chain. The spectrum typically shows distinct signals for the four phosphorus atoms (designated α, β, γ, and δ), with their chemical shifts and coupling patterns (P-P coupling) confirming the linear tetraphosphate structure. The terminal phosphate group (δ-phosphate) usually appears as a triplet, while the internal phosphates (β and γ) appear as more complex multiplets due to coupling with their neighbors.

Table 1: Representative NMR Data for Uridine Nucleotide Moieties

Expected chemical shifts (δ) in ppm for key nuclei in this compound, referenced from similar uridine compounds in D₂O.

| Nucleus | Atom Position | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| ¹H | H1' (Ribose) | 5.8 - 6.0 |

| ¹H | H5 (Uracil) | 5.7 - 5.9 |

| ¹H | H6 (Uracil) | 7.8 - 8.0 |

| ³¹P | Pα | -10 to -12 |

| ³¹P | Pβ | -21 to -23 |

| ³¹P | Pγ | -21 to -23 |

| ³¹P | Pδ | -10 to -12 |

Mass Spectrometry (MS) for Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, are commonly used to obtain highly accurate mass measurements.

In negative ion mode ESI-MS, the compound is typically observed as a multiply charged ion, for example, [M-Na]⁻, [M-2Na+H]⁻, or [M-5Na+4H]⁻. The measured mass-to-charge ratio (m/z) can be used to calculate the exact molecular weight, which is then compared to the theoretical value calculated from the molecular formula (C₉H₁₁N₂Na₅O₁₈P₄).

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of a selected precursor ion. The fragmentation patterns are characteristic of the molecule's structure. For uridine nucleotides, common fragmentation pathways include the cleavage of the glycosidic bond (releasing the uracil base) and fragmentation along the phosphate chain. researchgate.net This detailed fragmentation data serves as a fingerprint for the compound, confirming the identity of the nucleobase, the sugar, and the structure of the phosphate chain. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Uridine 5'-Tetraphosphate

Theoretical mass-to-charge ratios (m/z) for expected ions of Uridine 5'-Tetraphosphate in negative mode ESI-HRMS.

| Ion Formula | Description | Theoretical m/z |

|---|---|---|

| [C₉H₁₅N₂O₁₈P₄]⁻ | [M-5Na+4H]⁻ | 562.9262 |

| [C₉H₁₄N₂O₁₈P₄]²⁻ | [M-5Na+3H]²⁻ | 280.9595 |

| [C₉H₁₁N₂O₉P]⁻ | Uridine 5'-monophosphate (UMP) fragment | 323.0286 |

| [H₂P₄O₁₃]³⁻ | Tetraphosphate chain fragment | 105.6264 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. While the IR spectrum of such a complex molecule can be intricate, it provides valuable confirmatory data.

Key characteristic absorption bands include:

O-H and N-H Stretching: A broad band in the region of 3000-3600 cm⁻¹ corresponds to the stretching vibrations of the hydroxyl (-OH) groups on the ribose sugar and the N-H group of the uracil ring.

C=O Stretching: Strong absorption bands, typically between 1650-1750 cm⁻¹, are characteristic of the carbonyl (C=O) groups within the uracil ring.

P=O and P-O Stretching: The phosphate and polyphosphate moieties give rise to strong, characteristic absorptions. The P=O stretching vibration is typically found around 1250 cm⁻¹, while P-O-C and P-O-P stretching vibrations appear in the fingerprint region between 900-1100 cm⁻¹.

Analysis of these key bands confirms the presence of the essential structural components of the molecule—the uracil base, the ribose sugar, and the tetraphosphate chain. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

Expected vibrational frequencies for the primary functional groups, based on data from related uridine phosphate compounds. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3000 - 3600 (Broad) |

| C=O (Uracil) | Stretching | 1650 - 1750 |

| P=O (Phosphate) | Stretching | ~1250 |

| P-O-C / P-O-P | Stretching | 900 - 1100 |

Biological Roles and Molecular Mechanisms

Engagement with Purinergic Receptor Systems

The biological effects of Uridine (B1682114) 5'-tetraphosphate are primarily mediated through its interaction with the purinergic receptor system, a family of receptors activated by extracellular nucleotides. nih.gov This system is broadly divided into P2X and P2Y receptor families.

Interaction with P2X Receptor Subtypes in Experimental Models

P2X receptors are ligand-gated ion channels that are primarily activated by adenosine (B11128) 5'-triphosphate (ATP). Experimental evidence suggests that uridine nucleotides, including Uridine 5'-triphosphate (UTP), are generally not potent agonists for P2X receptor subtypes. nih.gov Studies on rat aorta, cerebral, and mesenteric arteries have shown that while high concentrations of UTP can elicit responses, these are often considered to be mediated through P2X-like receptors, and the primary agonist for these receptors remains ATP. nih.gov UTP has been observed to induce inward currents in rat aortic myocytes that are reminiscent of P2X1 receptor activation, but this action is not as potent or direct as that of ATP. nih.gov The general consensus in the field is that P2X receptors exhibit a strong preference for adenine (B156593) nucleotides over uridine nucleotides.

Agonist Activity and Specificity at P2Y Receptor Subtypes

Uridine 5'-tetraphosphate demonstrates significant activity at several subtypes of the G protein-coupled P2Y receptor family. Its actions are most pronounced at the UTP-sensitive P2Y receptors.

The P2Y2 receptor is a well-established target for Uridine 5'-triphosphate (UTP), a closely related compound to Uridine 5'-tetraphosphate. The P2Y2 receptor is activated with similar potency by both UTP and ATP. nih.gov This activation initiates a cascade of intracellular events, primarily through the coupling to Gq proteins. nih.gov The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This rise in intracellular calcium is a hallmark of P2Y2 receptor activation and triggers a wide range of cellular responses.

The table below summarizes the agonist potency of UTP at the human P2Y2 receptor, providing a reference for the expected activity of Uridine 5'-tetraphosphate.

| Agonist | Receptor Subtype | EC50 (µM) |

| Uridine 5'-triphosphate (UTP) | Human P2Y2 | 0.049 |

This data is for Uridine 5'-triphosphate (UTP) and serves as a proxy for the activity of Uridine 5'-tetraphosphate pentasodium salt.

The P2Y4 receptor is another key target for uridine nucleotides. Unlike the P2Y2 receptor, the human P2Y4 receptor is selectively activated by UTP and shows little to no response to ATP. psu.edu This selectivity makes it a specific receptor for uridine-based signaling molecules. The activation of the P2Y4 receptor, similar to the P2Y2 receptor, is coupled to the Gq/PLC signaling pathway, resulting in an increase in intracellular calcium. psu.edu Therefore, Uridine 5'-tetraphosphate is expected to act as an agonist at this receptor, modulating cellular functions in tissues where P2Y4 is expressed.

| Agonist | Receptor Subtype | EC50 (µM) |

| Uridine 5'-triphosphate (UTP) | Human P2Y4 | 1.6 |

This data is for a UTP analog, Uridine γ-thiodiphosphate (UTP-γ-S), at the P2Y4 receptor, indicating the receptor's sensitivity to uridine nucleotides. nih.gov

The P2Y6 receptor is preferentially activated by uridine 5'-diphosphate (UDP). guidetopharmacology.org While UTP can activate this receptor, it is generally less potent than UDP. guidetopharmacology.org The activity of Uridine 5'-tetraphosphate at the P2Y6 receptor is not well-characterized, but based on the preference of this receptor for diphosphates, it is likely to be a weaker agonist compared to UDP. However, dinucleoside polyphosphates containing uridine have been shown to have some activity at the P2Y6 receptor. nih.gov

Modulation of Intracellular Signaling Pathways

The activation of P2Y receptors by Uridine 5'-tetraphosphate leads to the modulation of several key intracellular signaling pathways. The primary pathway engaged by the activation of P2Y2 and P2Y4 receptors is the phospholipase C pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC) by diacylglycerol.

Beyond this canonical pathway, P2Y receptor activation can also lead to the transactivation of other receptor systems, such as epidermal growth factor receptors (EGFRs), and the activation of mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov These pathways are crucial in regulating a variety of cellular processes, including proliferation, differentiation, and inflammation. For instance, the dinucleotide Uridine adenosine tetraphosphate (B8577671) (Up4A), which contains a uridine moiety, has been shown to stimulate the proliferation of vascular smooth muscle cells through P2Y receptor-mediated activation of the PI3K/Akt and MAPK pathways. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in the regulation of vascular tone. nih.gov Research indicates that the vasoconstrictor effects of uridine adenosine tetraphosphate (Up4A), a related dinucleotide, are linked to the activation of the ERK pathway. In preclinical models using deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, the enhanced contraction induced by Up4A in renal arteries was reduced by the ERK pathway inhibitor PD98059. nih.gov This suggests that the heightened vascular response in hypertensive states may be mediated through increased ERK activation. nih.gov Furthermore, Up4A-stimulated ERK activation was found to be increased in the renal arteries of these hypertensive rats. nih.gov The activation of P2Y receptors is a known trigger for the ERK pathway, indicating a likely mechanism for the effects of uridine tetraphosphate on vascular smooth muscle cells. nih.govnih.gov Studies have shown that Up4A's migratory signal in vascular smooth muscle cells involves the activation of the ERK1/2 pathway. nih.gov

Nitric Oxide (NO) Signaling Interplay

The vascular endothelium plays a pivotal role in maintaining vascular homeostasis through the release of various relaxing and contracting factors. nih.gov Nitric oxide (NO) is a key endothelium-derived relaxing factor. nih.gov Uridine adenosine tetraphosphate's (Up4A) contractile effects are modulated by the production of nitric oxide. nih.govnih.gov In isolated rat aortic rings, the concentration-dependent contractions induced by Up4A were significantly potentiated by the removal of the endothelium or by the inhibition of nitric oxide synthase. nih.gov This indicates an important interplay where NO signaling counteracts the vasoconstrictor effects of uridine tetraphosphate. This modulation is a critical aspect of the local regulation of vascular tone. nih.gov

G-Protein Coupled Receptor (GPCR) Cross-Talk Mechanisms

Uridine tetraphosphate exerts its effects primarily through G-protein coupled receptors (GPCRs), specifically the P2Y family of purinergic receptors. nih.govnih.gov Research has demonstrated that the migratory signal of uridine adenosine tetraphosphate (Up4A) in vascular smooth muscle cells is predominantly mediated via the P2Y2 receptor. nih.gov Furthermore, investigations have revealed a cross-communication mechanism between the P2Y2 receptor and the platelet-derived growth factor receptor (PDGFR). nih.gov The use of a specific PDGFR inhibitor, AG1296, and siRNA techniques against PDGFR-β resulted in a significantly reduced migration signal after Up4A stimulation. nih.gov This finding points to a complex interplay where the activation of a GPCR (P2Y2) leads to the transactivation of a receptor tyrosine kinase (PDGFR), illustrating a sophisticated level of signal integration within the cell.

Influence on Vascular Physiology in Preclinical Models

Uridine tetraphosphate has been shown to have significant effects on vascular physiology, particularly in the context of regulating blood vessel diameter and responding to pathological conditions in animal studies.

Regulation of Vascular Tone

Uridine adenosine tetraphosphate (Up4A) is recognized as a novel and potent endothelium-derived contracting factor (EDCF). nih.gov It is released by human endothelial cells in response to various stimuli and is present in plasma at concentrations that can influence vascular tone. nih.govnih.gov In preclinical studies, Up4A induces concentration-dependent contractions in various vascular beds, including the rat aorta. nih.govnih.gov However, its effect is not solely vasoconstriction. In rat aortic rings pre-contracted with phenylephrine, Up4A was also shown to induce a modest endothelium-dependent relaxation. nih.govnih.gov The primary contractile response involves the activation of P1 and P2X receptors, the influx of calcium through L-type Ca2+ channels, and the involvement of the Rho-kinase pathway. nih.govnih.gov

Differentiated Effects on Specific Arterial Beds (e.g., Renal, Pulmonary)

The vascular effects of uridine tetraphosphate can vary between different arterial beds. A study comparing the effects of uridine adenosine tetraphosphate (Up4A) on isolated renal arteries and pulmonary arteries from DOCA-salt hypertensive rats found a differentiated response. nih.gov The Up4A-induced contraction was significantly enhanced in the renal arteries of the hypertensive rats compared to control animals. nih.gov In contrast, this enhanced contractile response was not observed in the pulmonary arteries from the same hypertensive rats. nih.gov This suggests a tissue-specific alteration in the signaling pathways or receptor sensitivity for uridine tetraphosphate in the context of hypertension. The study also noted that contractions induced by agonists for P2Y2, P2Y2/P2Y4, and P2Y6 receptors were all increased in the renal arteries from the DOCA-salt rats, pointing to a broader enhancement of P2Y receptor signaling in this specific vascular bed. nih.gov

Role in Pathophysiological States in Animal Models (e.g., Hypertension)

There is accumulating evidence for the involvement of uridine tetraphosphate in the pathophysiology of hypertension. nih.gov Plasma levels of uridine adenosine tetraphosphate (Up4A) have been found to be elevated in juvenile hypertensive human subjects. nih.govnih.gov In animal models, such as the DOCA-salt hypertensive rat, the vascular responsiveness to Up4A is abnormally increased. nih.govnih.gov The enhanced contractile response to Up4A in the renal arteries of these hypertensive animals suggests that this signaling molecule may contribute to the increased peripheral resistance and renal dysfunction associated with this condition. nih.govphysiology.org The mechanism for this enhanced response appears to involve an increased activation of P2Y receptors and the ERK1/2 pathway. nih.gov In angiotensin II-induced hypertensive mouse models, an upregulated expression of P2X1 receptor proteins has been observed, suggesting a potential role for the purine (B94841) component of Up4A in the development of hypertension. nih.gov

Interactive Data Table: Summary of Uridine 5'-Tetraphosphate Effects in Preclinical Models

| Biological Effect | Model System | Key Findings | Associated Receptors/Pathways |

| ERK Pathway Activation | DOCA-salt hypertensive rats (renal arteries) | Enhanced Up4A-induced contraction linked to increased ERK activation. nih.gov | P2Y receptors, ERK1/2 nih.govnih.gov |

| Nitric Oxide Modulation | Rat aortic rings | Up4A-induced contraction is potentiated by nitric oxide synthase inhibition. nih.gov | Endothelium-dependent nih.gov |

| GPCR Cross-Talk | Vascular smooth muscle cells | Up4A migratory signal via P2Y2 receptor cross-communicates with PDGFR. nih.gov | P2Y2, PDGFR nih.gov |

| Regulation of Vascular Tone | Rat aorta | Induces both contraction and endothelium-dependent relaxation. nih.govnih.gov | P1, P2X, L-type Ca2+ channels, Rho-kinase nih.govnih.gov |

| Arterial Bed Specificity | DOCA-salt hypertensive rats | Enhanced contraction in renal arteries but not pulmonary arteries. nih.gov | P2Y2, P2Y4, P2Y6 nih.gov |

| Role in Hypertension | DOCA-salt hypertensive rats | Abnormal vascular responsiveness to Up4A. nih.govnih.gov | P2Y receptors, ERK1/2 pathway nih.gov |

Impact on Cell Function and Phenotype in Experimental Systems

Uridine nucleotides, acting as extracellular signaling molecules, can significantly influence cellular behavior by activating purinergic P2Y receptors. These interactions trigger downstream signaling cascades that regulate a variety of cellular functions, from proliferation to signal transmission.

Extracellular uridine nucleotides have been shown to modulate the proliferation and migration of various cell types. In vitro studies using L929 murine fibroblast cells demonstrated that UTP significantly enhances both cell viability and migration. researchgate.net At concentrations of 1, 10, and 100 μM, UTP was found to increase cell proliferation after 72 hours of incubation. researchgate.nettrdizin.gov.tr The same concentrations also promoted significant migration of fibroblast cells in a scratch assay, a process relevant to wound healing and tissue repair. researchgate.nettrdizin.gov.tr

In contrast, other uridine nucleotides like Uridine 5'-monophosphate (UMP) and Uridine 5'-diphosphate (UDP) showed more limited effects, enhancing proliferation only at the highest concentration (100 μM) and having no significant impact on cell migration. trdizin.gov.tr The dinucleotide Uridine adenosine tetraphosphate (Up4A) has also been shown to stimulate DNA synthesis and the proliferation of human vascular smooth muscle cells, acting through P2Y receptors and activating the PI3-K/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov

| Concentration (μM) | Effect on Proliferation (72 hrs) | Effect on Migration (96 hrs) | Reference |

|---|---|---|---|

| 1 | Significant Enhancement | Significant Enhancement | researchgate.nettrdizin.gov.tr |

| 10 | Significant Enhancement | Significant Enhancement | researchgate.nettrdizin.gov.tr |

| 100 | Significant Enhancement | Significant Enhancement | researchgate.nettrdizin.gov.tr |

Angiogenesis, the formation of new blood vessels, is a critical process in development and tissue repair. Research on the related compound Uridine adenosine tetraphosphate (Up4A) indicates it functions as a pro-angiogenic factor. physiology.orgnih.gov In a three-dimensional in vitro co-culture system with human endothelial cells and pericytes, Up4A was observed to significantly increase vascular density after five days. physiology.orgnih.gov

An optimal concentration of 5 μM Up4A promoted an increase in total tubule length, the number of tubules, and the number of junctions—key indicators of angiogenesis. nih.gov This effect was mediated by pyrimidine-favoring P2Y receptors, as it was inhibited by a P2Y6 receptor antagonist. nih.gov The mechanism involves the upregulation of angiogenic factors such as Vascular Endothelial Growth Factor A (VEGFA) and Angiopoietin-1 (ANGPT1). nih.gov Interestingly, higher concentrations of Up4A (10 μM) did not produce the same pro-angiogenic effects. nih.gov

| Up4A Concentration | Effect on Total Tubule Length | Effect on Number of Tubules | Effect on Number of Junctions | Reference |

|---|---|---|---|---|

| 5 μM | Significant Increase | Significant Increase | Significant Increase | nih.gov |

| 10 μM | No significant effect | No significant effect | No significant effect | nih.gov |

The extracellular matrix (ECM) is a dynamic network of molecules that provides structural support to cells and regulates cellular processes. Its remodeling is essential for tissue repair and development. Uridine nucleotides can influence these remodeling processes. Studies have shown that UTP promotes the migration of Schwannoma cells, a key event in peripheral nerve regeneration, by modifying the ECM. nih.govplos.org

This effect is achieved through the activation of P2Y2 receptors, which leads to an increase in the expression and activation of Matrix Metalloproteinase-2 (MMP-2). nih.govplos.org MMPs are enzymes that degrade ECM components, thereby facilitating cell migration. The inhibition of either the P2Y2 receptor or MMP-2 significantly reduced the UTP-induced cell migration, confirming their central role in this process. nih.govplos.org This signaling cascade also involves the phosphorylation of mitogen-activated protein kinases (MAPKs), which further supports the migratory phenotype required for wound healing. nih.gov

Astrocytes are crucial for brain function, participating in synaptic transmission and inflammatory responses. Extracellular nucleotides and their metabolites can mediate astroglial signaling. For instance, Uridine 5'-diphosphate (UDP), a potential hydrolysis product of Uridine 5'-tetraphosphate, has been shown to induce the expression of key chemokines, such as CCL2 (MCP-1) and CCL3 (MIP-1α), in astrocytes. nih.gov

This process is mediated by the activation of the P2Y6 receptor. nih.gov The subsequent signaling involves phospholipase C and an increase in intracellular calcium, which in turn activates transcription factors (NFATc1 and c2) that drive chemokine synthesis. nih.gov By inducing chemokine production, UDP-activated astrocytes can recruit monocytes, highlighting a role for uridine nucleotides in mediating neuroinflammatory responses. nih.gov

Enzymatic Regulation and Metabolic Fate in Biological Systems

The biological activity of extracellular nucleotides like Uridine 5'-tetraphosphate is tightly controlled by a cascade of cell surface-located enzymes known as ecto-nucleotidases. These enzymes regulate the concentration of ligands available for P2 receptors and generate metabolites that may have their own signaling functions.

The metabolic fate of Uridine 5'-tetraphosphate in the extracellular space is primarily dictated by its sequential hydrolysis by ecto-nucleotidases. nih.gov The main families involved are the Ecto-nucleoside Triphosphate Diphosphohydrolases (E-NTPDases) and Ecto-5'-nucleotidase (eN/CD73). nih.gov

The hydrolysis pathway would proceed as follows:

NTPDase Action: Uridine 5'-tetraphosphate (p4U) is first hydrolyzed by NTPDases. These enzymes sequentially cleave the terminal phosphate (B84403) groups. The tetraphosphate would be converted to Uridine 5'-triphosphate (UTP), then to Uridine 5'-diphosphate (UDP), and finally to Uridine 5'-monophosphate (UMP). nih.gov NTPDases are capable of hydrolyzing both purine and pyrimidine (B1678525) nucleotides. frontiersin.org

Ecto-5'-Nucleotidase Action: Once UMP is formed, it becomes a substrate for Ecto-5'-nucleotidase. nih.gov This enzyme specifically hydrolyzes the phosphate bond of 5'-ribonucleotides, converting UMP into uridine and an inorganic phosphate molecule. nih.gov

This enzymatic cascade effectively terminates the signaling of the original nucleotide at P2Y receptors and produces uridine, which can then be taken up by cells or act on other receptor types. nih.govnih.gov

Interspecies Variations in Metabolic Processing

The metabolic fate of Uridine 5'-tetraphosphate (p4U) is subject to considerable variation across different species, primarily due to differences in the expression, substrate specificity, and activity of enzymes involved in nucleotide metabolism, particularly ectonucleotidases. These enzymes, located on the outer surface of the plasma membrane, are crucial for the degradation of extracellular nucleotides and play a significant role in regulating purinergic signaling.

The primary enzymes responsible for the hydrolysis of extracellular nucleoside polyphosphates belong to the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family and the ectonucleotide pyrophosphatase/phosphodiesterase (NPP) family. The distribution and substrate preference of these enzymes are key determinants of the metabolic processing of p4U in different organisms.

In mammals, several NTPDases (NTPDase1, 2, 3, and 8) are the predominant ectonucleotidases. nih.gov These enzymes exhibit varying efficiencies in hydrolyzing ATP and UTP. nih.gov For instance, NTPDase1 efficiently hydrolyzes ATP and ADP, thereby terminating signaling through P2Y1, P2Y12, and P2Y13 receptors. nih.gov In contrast, NTPDases 2, 3, and 8 show a preference for triphosphates over diphosphates, leading to the transient accumulation of ADP and UDP, which can activate their respective P2Y receptors. nih.gov All these plasma membrane-bound NTPDases can dephosphorylate UTP, with a notable accumulation of UDP, which in turn can stimulate P2Y6 receptors. nih.gov The differential expression of these enzymes in various tissues and across species contributes to the diverse metabolic profiles of uridine polyphosphates.

The dinucleotide Uridine Adenosine Tetraphosphate (Up4A), which shares structural similarities with p4U, has been shown to have varying effects on vascular tone in different species, a phenomenon attributed to local variations in purinergic receptor expression and potentially to differences in its metabolic degradation. nih.gov While some studies suggest that Up4A's effects are direct and not mediated by its degradation products, the potential role of ectonucleotidases like the NPP family in its catabolism is an area of ongoing research. nih.gov

In contrast to mammals, the enzymatic machinery for nucleotide metabolism in lower organisms can differ significantly. For example, in the yeast Saccharomyces cerevisiae, the enzyme UTP:glucose-1-phosphate uridylyltransferase has been identified as capable of synthesizing uridine 5'-tetraphosphate and uridine 5'-pentaphosphate. nih.gov The presence of such synthetic pathways highlights a potential for different metabolic roles and regulation in yeast compared to mammals.

Prokaryotes also possess a distinct set of enzymes for polyphosphate metabolism. While research on the specific metabolism of p4U in bacteria is limited, the general principles of nucleotide metabolism and the presence of various phosphatases and kinases suggest that its processing would differ from that in eukaryotes. The evolution of enzymes involved in anaerobic metabolism, for instance, shows a complex history of gene transfer between prokaryotes and eukaryotes, leading to a mosaic of metabolic capabilities across different life forms.

The following table summarizes the key enzymatic families involved in the extracellular metabolism of uridine polyphosphates and highlights the basis for interspecies variations.

| Enzyme Family | Primary Substrates | Key Role in Uridine Polyphosphate Metabolism | Basis for Interspecies Variation |

| NTPDases | ATP, UTP, ADP, UDP | Stepwise dephosphorylation of UTP and potentially p4U. | Differential expression and substrate specificity of NTPDase subtypes (1-8) across species and tissues. nih.gov |

| NPPs | ATP, ADP, dinucleoside polyphosphates | Hydrolysis of the pyrophosphate bond, potentially degrading p4U to UMP and pyrophosphate. | Species- and tissue-specific expression of NPP subtypes (1-7) with varying substrate preferences. nih.gov |

| Alkaline Phosphatases | Wide range of phosphorylated molecules | Non-specific dephosphorylation of uridine polyphosphates. | Broad distribution with varying activity levels in different species and tissues. |

| UTP:glucose-1-phosphate uridylyltransferase | UDP-glucose, polyphosphates | Synthesis of p4U and p5U in yeast. nih.gov | Presence and activity of this specific synthetic pathway is not conserved across all species. |

Role in Nucleoside Polyphosphate Homeostasis

Uridine 5'-tetraphosphate plays a multifaceted role in the maintenance of nucleoside polyphosphate homeostasis, a critical aspect of cellular energy balance and signaling. Its influence is exerted through its integration into the broader network of nucleotide synthesis, degradation, and interconversion.

Nucleoside polyphosphate homeostasis is tightly regulated to ensure an adequate supply of these high-energy molecules for various cellular processes, including DNA and RNA synthesis, protein synthesis, and signal transduction. nih.govontosight.ai The cellular energy state is often assessed by the "energy charge," a concept that relates the concentrations of ATP, ADP, and AMP. wikipedia.org While originally defined for adenine nucleotides, the principle extends to other nucleoside phosphates, including those of uridine.

The synthesis of uridine nucleotides can occur through two primary pathways: the de novo pathway, which builds the pyrimidine ring from simpler precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. nih.govontosight.aiwikipedia.org Uridine 5'-triphosphate (UTP) is a key product of these pathways and serves as a precursor for all other pyrimidine nucleotides, including CTP and the deoxyribonucleotides required for DNA synthesis. nih.gov The synthesis of UTP is regulated by feedback inhibition, with UTP itself acting as an inhibitor of carbamoyl (B1232498) phosphate synthetase II, the rate-limiting enzyme in the de novo pathway. jumedicine.com

Uridine 5'-tetraphosphate can influence this homeostasis in several ways:

Regulation of Nucleotide Synthesis: The intracellular concentration of p4U could potentially modulate the activity of enzymes involved in nucleotide biosynthesis through allosteric regulation, similar to the feedback inhibition exerted by UTP. jumedicine.com An accumulation of p4U might signal a state of high energy and phosphate availability, leading to a downregulation of de novo pyrimidine synthesis.

Extracellular Signaling: When released into the extracellular space, p4U can act as a signaling molecule by activating purinergic receptors. nih.gov The distribution and subtype of these receptors vary across different cell types and species. nih.gov Activation of these receptors can trigger intracellular signaling cascades that, in turn, can modulate cellular metabolism and energy homeostasis. For example, UTP and UDP have been shown to have inotropic effects on cardiomyocytes through the activation of P2Y receptors, and plasma levels of UTP are elevated during myocardial infarction. nih.govnih.gov

The balance between the synthesis and degradation of uridine polyphosphates is crucial for maintaining cellular function. A decrease in the cellular ATP/ADP ratio, indicative of a lower energy state, can lead to a decrease in the phosphorylation of UDP to UTP, subsequently increasing the degradation of uracil (B121893) nucleotides to uridine. researchgate.net This intricate interplay ensures that the cell can adapt its metabolic activity in response to changes in energy demand.

The table below outlines the key pathways and molecules involved in uridine polyphosphate homeostasis and the potential role of Uridine 5'-tetraphosphate.

| Pathway/Molecule | Description | Potential Role of Uridine 5'-Tetraphosphate |

| De Novo Pyrimidine Synthesis | Synthesis of UMP from simple precursors, leading to UDP and UTP formation. wikipedia.orgnih.gov | Its synthesis from UTP would consume from this pathway's products. It could also act as a feedback inhibitor. |

| Salvage Pathway | Recycling of uracil and uridine to form UMP. ontosight.ai | Could be a source for uridine upon its degradation, thus feeding into the salvage pathway. |

| UTP/UDP Ratio | A key indicator of the cellular energy state for pyrimidine nucleotides. | Can influence this ratio through its synthesis from UTP or its degradation to UDP. |

| Purinergic Signaling | Extracellular signaling mediated by nucleotides like UTP and UDP through P2 receptors. wikipedia.org | Can act as an extracellular signaling molecule, activating specific P2 receptor subtypes. nih.gov |

| Ectonucleotidases | Cell surface enzymes that degrade extracellular nucleotides. nih.gov | Its extracellular concentration and signaling effects are regulated by these enzymes. |

Research Applications and Experimental Paradigms

Application as a Pharmacological Probe in Receptor Characterization

Uridine (B1682114) 5'-tetraphosphate and its related dinucleotide, Up₄A, are valuable pharmacological probes for characterizing purinergic receptors, specifically the P2X and P2Y receptor families. These compounds help in identifying the presence and function of these receptors in various tissues and cell types.

As an agonist, UTP₄ and its analogues can elicit physiological responses by binding to and activating these receptors. Researchers can then use selective antagonists to block these effects, thereby confirming the specific receptor subtype involved in a particular cellular response. For instance, studies have shown that Up₄A is a potent agonist for P2Y₁ receptors in the human and mouse colon, where it induces relaxation and hyperpolarization. plos.orgnih.gov The use of P2Y₁ receptor antagonists, such as MRS 2500, has been instrumental in confirming this interaction. nih.govnih.gov

In the renal vascular system, Up₄A has been identified as a potent vasoconstrictor, primarily acting through P2X₁ receptors. nih.govnih.gov However, further studies using receptor desensitization techniques have revealed that it also activates P2Y₂ receptors, leading to a more sustained vasoconstriction. nih.govnih.gov This dual activity makes it a useful tool for dissecting the complex interplay of different purinergic receptors in regulating vascular tone.

The table below summarizes the receptor-characterizing applications of uridine tetraphosphate (B8577671) analogues in various experimental models.

| Experimental Model | Key Finding | Receptor(s) Characterized | Reference(s) |

| Human and Murine Colon | Up₄A acts as a potent native agonist causing relaxation and hyperpolarization. | P2Y₁ | plos.orgnih.govnih.gov |

| Rat Isolated Perfused Kidney | Up₄A induces strong vasoconstrictive effects. | P2X₁, P2Y₂ | nih.govnih.gov |

| Rat Aortic Rings | Up₄A induces both contraction and endothelium-dependent relaxation. | P1, P2X | nih.gov |

| Rat Renal Arteries | Up₄A-induced contraction is enhanced in hypertensive models. | P2Y | nih.gov |

Utilization in In Vitro Cell Culture Models

In vitro cell culture models are indispensable for studying cellular mechanisms in a controlled environment. Uridine nucleotides have been extensively used in such models to investigate their effects on cell behavior, including proliferation, migration, and signaling.

Primary cells, which are isolated directly from tissues, provide a model that closely mimics the in vivo state. Research on primary rat Schwann cells has shown that Uridine 5'-triphosphate (UTP), a closely related compound, can influence their differentiation and migratory states. nih.govuab.cat UTP was found to promote a more migratory phenotype, which is crucial for nerve regeneration, while partially blocking differentiation signals. nih.govuab.cat Specifically, UTP was shown to induce Schwann cell migration without affecting cell proliferation. uab.cat These studies suggest a role for uridine nucleotides in the complex process of peripheral nerve repair.

| Cell Type | Compound | Concentration | Observed Effect | Reference(s) |

| Primary Rat Schwann Cells | UTP | Not specified | Induces migration, blocks differentiation signals. | nih.govuab.cat |

| Primary Schwann Cells | UTP | 250 µM | Induces activation of MMP-2. | plos.org |

Established cell lines, which are immortalized and can be cultured for extended periods, offer a consistent and reproducible system for pharmacological studies. The RT4-D6P2T Schwannoma cell line, for example, has been used to demonstrate that UTP enhances cell migration and wound repair in vitro. plos.orgplos.org This effect is mediated through the activation of P2Y₂ receptors and involves the upregulation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for extracellular matrix remodeling during cell migration. nih.gov

In another study using the L929 murine fibroblast cell line, UTP at various concentrations was found to significantly enhance cell proliferation and migration, suggesting its potential role in wound healing processes. trdizin.gov.trdergipark.org.trresearchgate.net

The following table details the findings from experiments using established cell lines.

| Cell Line | Compound | Key Findings | Receptor(s) Implicated | Reference(s) |

| RT4-D6P2T Schwannoma | UTP | Dose-dependently increases cell migration and wound closure; increases MMP-2 activation. | P2Y₂ | plos.orgplos.orgnih.gov |

| L929 Murine Fibroblast | UTP | Significantly enhances cell proliferation at 1, 10, and 100 µM; significantly enhances cell migration at all tested concentrations. | Not specified | trdizin.gov.trdergipark.org.trresearchgate.net |

| Vascular Smooth Muscle Cells | Up₄A | Acts as a strong chemoattractant, stimulating migration. | P2Y₂ | nih.gov |

Implementation in Ex Vivo Tissue Preparations

Ex vivo tissue preparations, such as isolated organs and arterial rings, allow for the study of physiological responses in an integrated tissue environment, bridging the gap between in vitro cell culture and in vivo studies.

The isolated perfused rat kidney model has been instrumental in characterizing the vascular effects of Up₄A. In this system, Up₄A induces a biphasic vasoconstrictor response. nih.gov An initial, strong, and rapidly desensitizing vasoconstriction is mediated by P2X₁ receptors. nih.gov This is followed by a long-lasting vasoconstriction mediated by P2Y₂ receptors. nih.gov Furthermore, in kidneys with elevated vascular tone, Up₄A can also induce a dose-dependent vasodilation, which is dependent on nitric oxide synthase activation and is mediated by P2Y₁ and P2Y₂ receptors. nih.gov

| Organ Model | Compound | Concentration Range | Primary Effect | Receptor(s) Involved | Reference(s) |

| Rat Isolated Perfused Kidney | Up₄A | Not specified | Biphasic vasoconstriction followed by vasodilation. | P2X₁, P2Y₁, P2Y₂ | nih.gov |

Arterial ring contractility assays are a classic pharmacological method to study the effects of vasoactive substances on blood vessels. Studies using rat aortic rings have shown that Up₄A can induce concentration-dependent contractions. nih.gov This contractile response is significantly enhanced when the endothelium is removed, indicating that the endothelium normally produces factors that counteract this effect, such as nitric oxide. nih.govnih.gov In mouse aorta, the vasoconstriction induced by Up₄A has been shown to involve the production of thromboxane (B8750289) A₂. nih.gov

In renal arteries from hypertensive rats, the contractile response to Up₄A is augmented compared to normotensive controls, suggesting an enhanced activation of P2Y receptor signaling in hypertension. nih.gov

The table below summarizes the results from arterial ring contractility assays.

| Tissue Preparation | Compound | Key Findings | Modulating Factors | Receptor(s) Implicated | Reference(s) |

| Rat Aortic Rings | Up₄A | Induces concentration-dependent contractions (10⁻⁹ – 3x10⁻⁵ M). | Endothelium removal potentiates contraction. | P1, P2X | nih.gov |

| Mouse Aortic Rings | Up₄A | Induces vasoconstriction. | Involves cyclooxygenases and thromboxane A₂ production. | P1, P2 | nih.gov |

| Rat Renal Arteries | Up₄A | Contraction is augmented in DOCA-salt hypertensive rats. | Nitric oxide synthase inhibition enhances contraction. | P2Y | nih.gov |

| Rat Pulmonary Arteries | Up₄A | Induces contraction. | Not specified | P2Y | nih.gov |

Integration into In Vivo Preclinical Animal Models

The physiological and pathophysiological roles of Uridine 5'-Tetraphosphate, often referred to in literature as Uridine Adenosine (B11128) Tetraphosphate (Up4A), have been explored in various preclinical animal models. These in vivo studies are crucial for understanding its systemic effects and potential as a therapeutic target. The following sections detail the findings from investigations in rodent models of cardiovascular function and other mammalian systems. It is important to note that the majority of published research uses the terminology Uridine Adenosine Tetraphosphate (Up4A), which will be used throughout this section to accurately reflect the source literature.

Rodent Models of Cardiovascular Function

In rodent models, Up4A has been shown to exert complex and often contrasting effects on the cardiovascular system, depending on the specific vascular bed and the method of administration. nih.gov It has been identified as a potent signaling molecule that can induce both vasoconstriction and vasodilation. nih.govnih.gov

In more localized studies on isolated arteries from rodents, Up4A generally produces vascular contraction. nih.gov This effect has been observed in rat pulmonary arteries, aortas, and mesenteric and renal arteries, as well as in mouse aortas. nih.gov However, even within the same species, responses can vary; for instance, Up4A can induce a modest endothelium-dependent relaxation in pre-contracted rat aortic rings. nih.gov This dual action in the rat aorta, capable of causing both contraction and relaxation, underscores the complexity of its regulatory role. nih.gov

Further investigations in anesthetized mice have demonstrated that a bolus intravenous injection of Up4A can lead to an increase in coronary blood flow, indicating a vasodilator influence in the coronary circulation under these experimental conditions. nih.gov The cardiovascular effects of Up4A are primarily mediated through the activation of purinergic receptors. nih.govnih.gov

Table 1: Summary of Research Findings in Rodent Models of Cardiovascular Function

| Model System | Administration Route | Key Findings | Reference |

| Conscious Rats & Mice | Intravenous Infusion | Induces systemic vasodilation and decreases blood pressure. | nih.govnih.gov |

| Anesthetized Mice | Intravenous Bolus Injection | Increases coronary blood flow. | nih.gov |

| Rats | Intra-aortic Injection | Induces a long-lasting increase in mean arterial blood pressure. | nih.gov |

| Isolated Rat Aorta | In Vitro Application | Induces both concentration-dependent contractions and modest endothelium-dependent relaxation. | nih.gov |

| Isolated Rat Arteries (Pulmonary, Mesenteric, Renal) | In Vitro Application | Produces vascular contraction. | nih.gov |

| Isolated Mouse Aorta | In Vitro Application | Produces vascular contraction. | nih.gov |

Investigations in Other Mammalian Systems

Research into the cardiovascular effects of Up4A has been extended to other mammalian systems, most notably porcine models, which often serve as a translational model for human cardiovascular physiology. These studies have revealed species-specific differences in the vascular response to Up4A.

In contrast to the predominantly vasoconstrictor effects observed in isolated rodent arteries, Up4A produces potent vascular relaxation in porcine coronary small arteries. nih.govnih.gov This vasodilator response is significant as it suggests a different role for Up4A in the coronary circulation of larger mammals compared to rodents. nih.gov The relaxation in healthy porcine coronary vessels is partially dependent on the endothelium. nih.gov

Interestingly, the vasodilator effect of Up4A in the porcine coronary microvasculature is diminished in a disease model of pressure overload. nih.gov In studies using swine with aortic banding to induce left ventricular pressure overload, the relaxation response to Up4A in isolated coronary small arteries was significantly blunted compared to that in sham-operated control animals. nih.govahajournals.org This altered response in a pathological state suggests that the signaling pathways mediated by Up4A are affected by cardiovascular disease. nih.gov Further investigation in the pressure-overload model revealed that the blunted relaxation involves an enhanced role of vasoconstrictor prostanoids. nih.gov

These findings in porcine models indicate that the vascular effects of Up4A are not only species-dependent but can also be significantly modified by underlying cardiovascular pathology. nih.gov

Table 2: Summary of Research Findings in Other Mammalian Systems

| Model System | Experimental Condition | Key Findings | Reference |

| Isolated Porcine Coronary Small Arteries | Healthy/Control | Fails to produce contraction; induces potent, partially endothelium-dependent relaxation in pre-constricted arteries. | nih.govnih.gov |

| Isolated Porcine Coronary Small Arteries | Pressure Overload (Aortic Banding) | The vasodilator response to Up4A is significantly blunted compared to controls. | nih.govahajournals.org |

| Isolated Porcine Coronary Small Arteries | Pressure Overload (Aortic Banding) | The blunted relaxation is associated with the involvement of vasoconstrictor prostanoids. | nih.gov |

Future Research Directions and Theoretical Considerations

Elucidating Novel Molecular Targets and Binding Sites

Current research has primarily focused on the interaction of uridine (B1682114) nucleotides with the P2Y and P2X families of purinergic receptors. However, the complete landscape of molecular targets for Uridine 5'-tetraphosphate is likely more extensive. Future investigations should aim to identify and characterize novel binding sites and non-purinergic receptors that may mediate its physiological effects.

Recent studies on the related dinucleotide, uridine adenosine (B11128) tetraphosphate (B8577671) (Up₄A), have revealed that its vascular effects may be partially mediated through non-purinergic receptors, such as angiotensin II AT1 receptors, suggesting a potential for cross-talk between different receptor systems. nih.gov This raises the possibility that Uridine 5'-tetraphosphate may also interact with a broader range of G-protein coupled receptors (GPCRs) or other cell surface proteins.

Furthermore, the potential for intracellular targets of Uridine 5'-tetraphosphate remains largely unexplored. While it is primarily known as an extracellular signaling molecule, its transport into the cell or the existence of intracellular binding partners could open up new avenues of research into its biological functions.

Key Research Questions:

Does Uridine 5'-tetraphosphate interact with other GPCRs or ion channels beyond the P2 receptor family?

Are there specific binding sites on known receptors that confer selectivity for Uridine 5'-tetraphosphate over other uridine nucleotides?

Can Uridine 5'-tetraphosphate be transported into the cell, and if so, what are its intracellular binding partners and functions?

Investigating Downstream Signaling Network Complexity

The activation of purinergic receptors by Uridine 5'-tetraphosphate initiates a cascade of intracellular signaling events. While the involvement of key second messengers like inositol (B14025) phosphates and calcium (Ca²⁺) is established, the full complexity of the downstream signaling network is yet to be unraveled. ontosight.ainih.gov

Studies on the related compound, Up₄A, have shown the involvement of the Phosphatidylinositol 3-Kinase (PI3-K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways in mediating its proliferative effects on vascular smooth muscle cells. nih.gov The MAPK/ERK pathway, a crucial regulator of cell proliferation, differentiation, and survival, is a likely downstream effector of Uridine 5'-tetraphosphate signaling.

Future research should focus on creating a comprehensive map of the signaling pathways activated by Uridine 5'-tetraphosphate in different cell types. This would involve identifying the specific isoforms of key signaling proteins, understanding the temporal and spatial dynamics of their activation, and elucidating the crosstalk between different signaling branches.

Table 1: Potential Downstream Signaling Pathways of Uridine 5'-Tetraphosphate

| Signaling Pathway | Key Mediators | Potential Cellular Response |

| Inositol Phosphate (B84403)/Calcium Signaling | Phospholipase C (PLC), Inositol trisphosphate (IP₃), Diacylglycerol (DAG), Calcium (Ca²⁺) | Muscle contraction, secretion, gene expression |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell growth, proliferation, survival |

Exploring Intracellular vs. Extracellular Mechanisms of Action

The primary mechanism of action for Uridine 5'-tetraphosphate is considered to be extracellular, involving the activation of cell surface purinergic receptors. researchgate.net However, the possibility of intracellular actions cannot be entirely ruled out and warrants further investigation.

Uridine and its derivatives are known to be transported into cells and can play a role in various metabolic processes, including RNA and glycogen (B147801) synthesis. nih.gov While larger, polyphosphorylated nucleotides like Uridine 5'-tetraphosphate are generally thought to be cell-impermeable, specific transporters or cellular uptake mechanisms may exist under certain physiological or pathological conditions.

A key area of future research will be to definitively characterize the permeability of cell membranes to Uridine 5'-tetraphosphate and to identify any potential transporters. Should intracellular entry be confirmed, subsequent studies would need to explore its metabolic fate and its direct interactions with intracellular enzymes and signaling proteins. nih.gov

Development of Advanced Experimental Methodologies

Advancing our understanding of Uridine 5'-tetraphosphate will require the development and application of sophisticated experimental techniques. These methodologies are crucial for accurately quantifying the molecule, visualizing its interactions with cellular components, and dissecting its functional effects.

Analytical Techniques:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the sensitive and specific quantification of nucleotides like Uridine 5'-tetraphosphate in biological samples. nih.gov Further refinement of these techniques, including the use of advanced mass analyzers like quadrupole time-of-flight (QTOF), can provide high-resolution data for both identification and quantification. massbank.eu

Fluorescent Probes:

The development of novel fluorescent probes that specifically bind to Uridine 5'-tetraphosphate or its receptors would be invaluable for visualizing its localization and dynamics in living cells and tissues. bath.ac.uknih.govnih.gov Such probes could be used in high-throughput screening assays to identify new modulators of Uridine 5'-tetraphosphate signaling.

Table 2: Advanced Methodologies for Uridine 5'-Tetraphosphate Research

| Methodology | Application |

| LC-MS/MS | Quantification in biological fluids and tissues |

| High-Resolution Mass Spectrometry | Structural elucidation and identification |

| Fluorescent Probes | Live-cell imaging and high-throughput screening |

| Chemoenzymatic Synthesis | Production of labeled analogs for mechanistic studies |

Comparative Analysis with Other Nucleotide Polyphosphates

To fully appreciate the unique biological role of Uridine 5'-tetraphosphate, it is essential to compare its properties and effects with those of other structurally related nucleotide polyphosphates. These include other uridine nucleotides (e.g., UMP, UDP, UTP), adenosine nucleotides (e.g., AMP, ADP, ATP), and dinucleotide polyphosphates. nih.gov

Comparative studies should focus on several key parameters, including:

Receptor Binding Affinity and Selectivity: Determining the binding affinities (Ki or Kd values) of Uridine 5'-tetraphosphate for a range of purinergic receptor subtypes and comparing them to other nucleotides will help to define its receptor selectivity profile.

Agonist Potency and Efficacy: Comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of Uridine 5'-tetraphosphate in functional assays with other nucleotides will reveal its relative strength as a signaling molecule.

Downstream Signaling Activation: A side-by-side comparison of the signaling pathways activated by different nucleotide polyphosphates in the same cellular system can highlight unique signaling signatures.

A study on the inhibition of Ribonuclease A (RNase A) demonstrated that the inhibitory potency of uridine nucleotides increases with the length of the phosphate chain, suggesting that the tetraphosphate form may have distinct properties compared to its mono-, di-, and triphosphate counterparts. acs.org

Table 3: Comparative Agonist Potency of Uridine and Adenosine Nucleotides at P2Y Receptors

| Nucleotide | Receptor Subtype | Relative Potency |

| UTP | P2Y₂ | High |

| ATP | P2Y₂ | High |

| UDP | P2Y₆ | High |

| ADP | P2Y₁ | High |

| Uridine 5'-tetraphosphate | P2Y (various) | Under Investigation |

This table is illustrative and highlights the need for direct comparative studies involving Uridine 5'-tetraphosphate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.